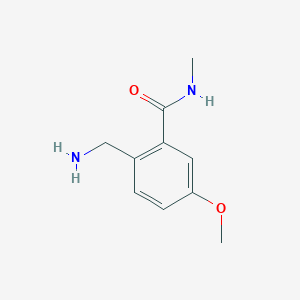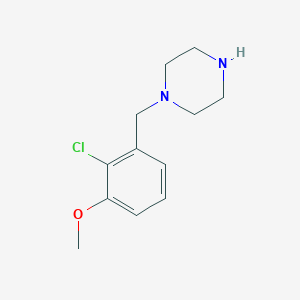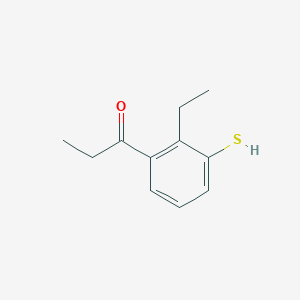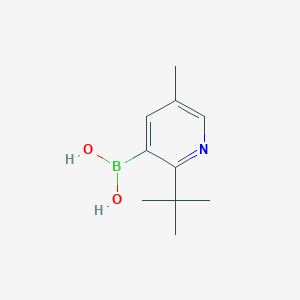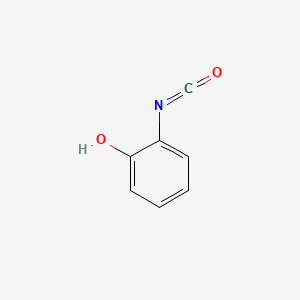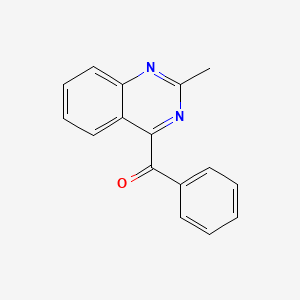![molecular formula C23H30N2O2 B14069050 1-(Tert-butylamino)-3-(2-{[4-(dimethylamino)phenyl]ethynyl}phenoxy)propan-2-ol CAS No. 102770-89-8](/img/structure/B14069050.png)
1-(Tert-butylamino)-3-(2-{[4-(dimethylamino)phenyl]ethynyl}phenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butylamino)-3-(2-{[4-(dimethylamino)phenyl]ethynyl}phenoxy)propan-2-ol is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butylamino)-3-(2-{[4-(dimethylamino)phenyl]ethynyl}phenoxy)propan-2-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the ethynyl group: This can be achieved through a Sonogashira coupling reaction between an aryl halide and a terminal alkyne.
Introduction of the tert-butylamino group: This step often involves the reaction of a suitable amine with a tert-butyl halide under basic conditions.
Formation of the propan-2-ol backbone: This can be synthesized through a nucleophilic substitution reaction, where an appropriate alkyl halide reacts with a phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Tert-butylamino)-3-(2-{[4-(dimethylamino)phenyl]ethynyl}phenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the tert-butylamino group, where the tert-butyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides, aryl halides, bases like sodium hydroxide (NaOH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Ethyl derivatives
Substitution: Various alkyl or aryl derivatives
Applications De Recherche Scientifique
1-(Tert-butylamino)-3-(2-{[4-(dimethylamino)phenyl]ethynyl}phenoxy)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(Tert-butylamino)-3-(2-{[4-(dimethylamino)phenyl]ethynyl}phenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied through biochemical assays and molecular modeling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Ethylamino)-2-propanol: Similar structure but lacks the ethynyl and dimethylamino groups.
1-(Tert-butylamino)-2-propanol: Similar structure but lacks the ethynyl and phenoxy groups.
3-(2-{[4-(Dimethylamino)phenyl]ethynyl}phenoxy)propan-2-ol: Similar structure but lacks the tert-butylamino group.
Uniqueness
1-(Tert-butylamino)-3-(2-{[4-(dimethylamino)phenyl]ethynyl}phenoxy)propan-2-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butylamino group, ethynyl group, and dimethylamino group in a single molecule allows for diverse interactions and applications that are not possible with simpler analogs.
Propriétés
Numéro CAS |
102770-89-8 |
|---|---|
Formule moléculaire |
C23H30N2O2 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
1-(tert-butylamino)-3-[2-[2-[4-(dimethylamino)phenyl]ethynyl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C23H30N2O2/c1-23(2,3)24-16-21(26)17-27-22-9-7-6-8-19(22)13-10-18-11-14-20(15-12-18)25(4)5/h6-9,11-12,14-15,21,24,26H,16-17H2,1-5H3 |
Clé InChI |
MWASBJAIQBHBFC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(COC1=CC=CC=C1C#CC2=CC=C(C=C2)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


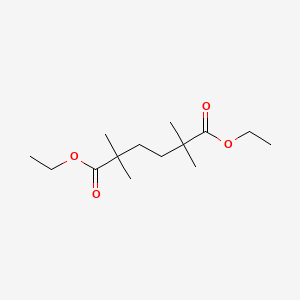

![1-Pyrrolidinecarboxylic acid,2-[[(4-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-(phenylmethyl)ester, (2S,4R)-](/img/structure/B14068993.png)



